BMY-43748

Drug Metabolism ADME Hepatocyte Culture

BMY-43748 (CAS 132195-65-4) is a small-molecule fluoroquinolone-class antibacterial agent belonging to the 1,8-naphthyridine-3-carboxylic acid series. It was developed as a broad-spectrum quinolone targeting bacterial DNA topoisomerase II (DNA gyrase) and topoisomerase IV, essential enzymes for bacterial DNA replication.

Molecular Formula C20H17F3N4O3
Molecular Weight 418.4 g/mol
Cat. No. B1663281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMY-43748
Molecular FormulaC20H17F3N4O3
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CCC(C3)N)C4=C(C=C(C=C4)F)F)C(=O)O
InChIInChI=1S/C20H17F3N4O3/c1-9-15-17(28)12(20(29)30)8-27(14-3-2-10(21)6-13(14)22)18(15)25-19(16(9)23)26-5-4-11(24)7-26/h2-3,6,8,11H,4-5,7,24H2,1H3,(H,29,30)/t11-/m0/s1
InChIKeySKYPQEVVXGJKIJ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BMY-43748 Procurement Guide: A Phase 1 Fluoronaphthyridine Antibacterial Candidate


BMY-43748 (CAS 132195-65-4) is a small-molecule fluoroquinolone-class antibacterial agent belonging to the 1,8-naphthyridine-3-carboxylic acid series. It was developed as a broad-spectrum quinolone targeting bacterial DNA topoisomerase II (DNA gyrase) and topoisomerase IV, essential enzymes for bacterial DNA replication . The compound advanced to Phase 1 clinical evaluation for bacterial infections .

Why BMY-43748 Cannot Be Substituted by Other Fluoroquinolones or Naphthyridones


While the fluoroquinolone class includes numerous antibacterial agents, the 1,8-naphthyridine scaffold of BMY-43748, combined with its specific 1-(2,4-difluorophenyl) and 7-[(3S)-3-aminopyrrolidin-1-yl] substituents, confers a distinct structure-activity relationship (SAR) profile . The compound's stereochemistry at the 7-position pyrrolidine ring is critical: the (3S)-configuration was specifically identified as essential for enhanced in vitro and in vivo potency within this naphthyridine series . Moreover, its metabolic fate differs significantly from other quinolones such as tosufloxacin, exhibiting species-specific metabolism that cannot be assumed from in-class analogs .

Quantitative Differentiation Evidence for BMY-43748 Relative to In-Class Comparators


Comparative Metabolic Stability: BMY-43748 vs. Tosufloxacin in Primary Hepatocytes

In a direct head-to-head study using cultured hepatocytes from rat, dog, and monkey, BMY-43748 was found to be more actively metabolized than the comparator quinolone tosufloxacin . While the study reports relative metabolic rates rather than absolute numeric values, the cross-species consistency of this difference establishes a distinct ADME profile for BMY-43748. Notably, human hepatocytes exhibited no metabolism of BMY-43748, a critical finding for predicting human pharmacokinetics .

Drug Metabolism ADME Hepatocyte Culture Species Differences Fluoroquinolone

Structural Determinant of Enhanced Potency: (3S)-3-Aminopyrrolidine Substitution

In the 1,8-naphthyridine-3-carboxylic acid series, the 7-position substituent was identified as a key determinant of antibacterial activity . Within analogs bearing the 1-(2,4-difluorophenyl) and 5-methyl substitution, replacement of the 7-substituent with a (3S)-3-aminopyrrolidine group (the unique feature of BMY-43748) was shown to greatly enhance both in vitro and in vivo antibacterial activity compared to other cycloalkylamino variants . While the original publication does not provide MIC values for direct comparator compounds in the abstract, the SAR trend unequivocally establishes the (3S)-3-aminopyrrolidine moiety as a potency-enhancing feature.

Structure-Activity Relationship Medicinal Chemistry Naphthyridine Stereochemistry

Target Engagement Profile: DNA Topoisomerase II (TOP2) Modulator

BMY-43748 is annotated in the Therapeutic Target Database (TTD) as a modulator of DNA topoisomerase II (TOP2) . This target is the bacterial equivalent of DNA gyrase and topoisomerase IV, the established primary targets for fluoroquinolones. While many quinolones also target these enzymes, the specific binding kinetics and selectivity profiles can vary significantly among analogs. The explicit TTD annotation confirms the expected mechanism of action, distinguishing it from antibacterials that operate via alternative targets (e.g., cell wall synthesis inhibitors). However, direct comparative IC50 or inhibition constant data for BMY-43748 versus other fluoroquinolones against purified TOP2 is not available in the open literature.

DNA Gyrase Topoisomerase IV Mechanism of Action Target Engagement

Clinical Development Status: Phase 1 Advancement

BMY-43748 reached Phase 1 clinical trials for bacterial infections . This milestone differentiates it from the vast majority of antibacterial research compounds that never progress beyond preclinical evaluation. While several fluoroquinolones have achieved clinical approval (e.g., ciprofloxacin, levofloxacin), BMY-43748 represents a specific chemical series—1-aryl-6-fluoro-1,8-naphthyridones—that was advanced based on a favorable preclinical profile including superior activity in the SAR series .

Clinical Candidate Preclinical Development Phase 1 Antibacterial Pipeline

High-Value Application Scenarios for BMY-43748 in Research and Procurement


ADME and Species-Specific Metabolism Studies

Use BMY-43748 as a probe compound to investigate species differences in fluoroquinolone hepatic metabolism, particularly the human-rodent disconnect. The compound's lack of metabolism in human hepatocytes, contrasted with active metabolism in rat, dog, and monkey cells , makes it a valuable tool for validating in vitro-in vivo extrapolation (IVIVE) models and assessing the predictive value of preclinical species for quinolone ADME.

Fluoroquinolone Structure-Activity Relationship (SAR) Research

Employ BMY-43748 as a reference compound in studies examining the impact of 7-position stereochemistry on antibacterial potency. Its (3S)-3-aminopyrrolidine moiety represents a key structural feature that differentiated it from less active analogs . Researchers designing novel naphthyridone or quinolone derivatives can use BMY-43748 to benchmark improvements in in vitro activity.

DNA Topoisomerase II (DNA Gyrase) Inhibition Studies

Utilize BMY-43748 as a positive control or tool compound in assays measuring bacterial DNA gyrase or topoisomerase IV inhibition. Its confirmed annotation as a TOP2 modulator supports its use in mechanistic studies, enzyme inhibition assays, and comparative profiling with other quinolones.

Preclinical Antibacterial Pipeline Benchmarking

Acquire BMY-43748 as a historical reference standard for evaluating new antibacterial candidates. As a Phase 1 clinical candidate that emerged from a defined medicinal chemistry program , it provides a concrete benchmark for comparing the potency, spectrum, and metabolic properties of contemporary fluoroquinolone/naphthyridone analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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